molecular formula C6H8N2O2S2 B1268443 Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate CAS No. 60093-05-2

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Cat. No.: B1268443
CAS No.: 60093-05-2
M. Wt: 204.3 g/mol
InChI Key: GVNAJKLESILZHU-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a methyl ester at position 5, an amino group at position 4, and a methylsulfanyl (SCH₃) substituent at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often serving as scaffolds in medicinal chemistry due to their diverse bioactivity. This compound is structurally related to intermediates used in synthesizing kinase inhibitors like Dasatinib, highlighting its relevance in drug development .

Properties

IUPAC Name

methyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c1-10-5(9)3-4(7)8-6(11-2)12-3/h7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNAJKLESILZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346055
Record name Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729792
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

60093-05-2
Record name Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
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Preparation Methods

Cyclocondensation of Dithioates with Active Methylene Isocyanides

A regioselective approach developed by employs alkyl 2-(methylthio)-2-thioxoacetates as precursors. The reaction involves base-promoted cyclization with active methylene isocyanides at room temperature, yielding 2,5-disubstituted thiazoles. For the target compound, the dithioate precursor (e.g., methyl 2-(methylthio)-2-thioxoacetate) reacts with an isocyanide bearing an amino group at the 4-position. The process avoids transition-metal catalysts and proceeds under mild conditions, achieving yields exceeding 85%.

Key Conditions :

  • Solvent : N,N-Dimethylacetamide (DMAC) or ethanol
  • Base : Potassium tert-butoxide (1.2 equiv)
  • Temperature : 25°C (room temperature)
  • Reaction Time : 2–4 hours

This method’s regioselectivity is attributed to the electronic effects of the methylthio group, which directs cyclization to the 2- and 5-positions.

Methyl Chloroformate-Mediated Esterification

A two-step protocol derived from involves initial synthesis of 4-amino-2-(methylsulfanyl)thiazole-5-carboxylic acid, followed by esterification with methyl chloroformate. The carboxylic acid intermediate is generated via hydrolysis of a nitrile precursor under acidic conditions. Subsequent esterification uses triethylamine as a base to deprotonate the acid, facilitating nucleophilic attack on methyl chloroformate.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (acid to methyl chloroformate)
  • Solvent : Dichloromethane or tetrahydrofuran
  • Temperature : 0–5°C (to minimize side reactions)
  • Yield : 78–82% after column chromatography

Reductive Amination and Thiol Alkylation

The Chinese patent CN103709119B outlines a route applicable to analogous thiazoles. Starting with 2-amino-2-cyanoacetamide, reaction with carbon disulfide forms a thiol intermediate, which undergoes methylation using dimethyl sulfate. Raney nickel-mediated desulfurization then removes excess sulfur groups, yielding the methylsulfanyl substituent.

Critical Steps :

  • Thiol Formation :
    • Reagents : CS₂, methanol, 80–95°C, 2 hours
    • Intermediate : 5-Amino-2-mercaptothiazole-4-carboxamide
  • Methylation :
    • Reagents : Dimethyl sulfate, NaOH (10% aqueous)
    • Yield : 90% after recrystallization

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adapting methodologies from, continuous flow reactors enhance scalability. Key advantages include:

  • Residence Time : 10–15 minutes
  • Solvent : 2-Propanol (recyclable)
  • Throughput : 5–10 kg/hour
  • Purity : >99% (by HPLC)

Table 1: Comparison of Batch vs. Flow Synthesis

Parameter Batch Process Flow Process
Reaction Time 6–8 hours 15 minutes
Yield 75–80% 88–92%
Solvent Consumption 15 L/kg product 8 L/kg product

Catalytic Methylation Using Ionic Liquids

Recent advances utilize ionic liquids (e.g., [BMIM][BF₄]) as green catalysts for introducing the methylsulfanyl group. This method reduces reliance on volatile solvents and improves atom economy.

Conditions :

  • Catalyst Loading : 5 mol%
  • Methylating Agent : Methyl iodide
  • Temperature : 60°C
  • Yield : 94%

Reaction Optimization and Challenges

Solvent Effects on Cyclization

Polar aprotic solvents like DMAC enhance reaction rates by stabilizing the transition state during cyclization. In contrast, ethanol slows the reaction but improves crystallinity of the product.

Table 2: Solvent Impact on Yield and Time

Solvent Yield (%) Reaction Time (h)
DMAC 92 2
Ethanol 85 4
Tetrahydrofuran 78 6

Byproduct Formation and Mitigation

Common byproducts include:

  • Over-Methylated Derivatives : Controlled by stoichiometric precision and low-temperature esterification.
  • Oxidized Sulfur Species : Additives like ascorbic acid prevent sulfoxide formation.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.52 (s, 3H, SCH₃), 3.89 (s, 3H, COOCH₃), 5.21 (br s, 2H, NH₂).
  • IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).

X-Ray Crystallography

Single-crystal studies confirm the planar thiazole ring and antiperiplanar orientation of the methylsulfanyl and ester groups.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Alkylated or acylated thiazole derivatives

Scientific Research Applications

Pharmaceutical Development

Overview
Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is recognized as a critical intermediate in the synthesis of numerous pharmaceutical compounds. Its thiazole structure enhances biological activity, making it suitable for developing drugs targeting infectious diseases and other medical conditions.

Case Studies

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown its efficacy against various bacterial strains, suggesting potential use in formulating new antibiotics.
  • Cancer Therapeutics : The compound has been explored for its role in synthesizing thiazole-based compounds that demonstrate anticancer activity. A study highlighted the synthesis of thiazole derivatives that inhibited cancer cell proliferation in vitro.

Agricultural Chemicals

Overview
In agriculture, this compound serves as a building block for agrochemicals, including fungicides and herbicides. Its application helps improve crop yield and protect against pests and diseases.

Data Table: Agrochemical Applications

Application Description
FungicidesUsed in developing agents that combat fungal infections in crops.
HerbicidesServes as a precursor for creating selective herbicides that target specific weeds without harming crops.

Biochemical Research

Overview
The compound is utilized in biochemical research to study enzyme inhibition and metabolic pathways. Its unique structure allows researchers to investigate cellular processes and identify potential therapeutic targets.

Research Insights

  • Enzyme Inhibition Studies : this compound has been used to evaluate its effects on various enzymes involved in metabolic pathways, providing insights into drug design for metabolic disorders.
  • Cellular Mechanisms : Investigations into its impact on cellular signaling pathways have revealed potential applications in understanding disease mechanisms at the molecular level.

Material Science

Overview
This compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. Its use in material science opens avenues for developing advanced materials with specific characteristics.

Applications in Material Science

  • Polymer Additives : Research has demonstrated that adding this compound to polymer matrices improves their thermal properties.
  • Composite Materials : The compound is being explored for use in creating composite materials that require enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name Substituents (Positions) Molecular Weight Key Features Reference
Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate 4-NH₂, 2-SCH₃, 5-COOCH₃ 204.26 (calc.) Bioactive scaffold; potential kinase inhibitor intermediate
Ethyl 4-amino-2-(ethylthio)-1,3-thiazole-5-carboxylate 4-NH₂, 2-SCH₂CH₃, 5-COOCH₂CH₃ 232.32 Increased lipophilicity due to ethyl groups; may enhance membrane permeability
Methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate 2-NH₂, 5-CF₃, 4-COOCH₃ 239.19 Strong electron-withdrawing CF₃ group; potential metabolic stability
Methyl 4-amino-2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate 4-NH₂, 2-piperidine, 5-COOCH₃ 239.33 Bulky piperidine group; possible hydrogen-bonding interactions
Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate 4-NH₂, 2-(4-Cl-Ph-piperazinyl), 5-COOCH₃ 406.89 Chlorophenyl group enhances lipophilicity; potential CNS activity

Impact of Substituents on Physicochemical Properties

  • Electronic Effects: The methylsulfanyl group (SCH₃) in the target compound is electron-donating, which may stabilize the thiazole ring via resonance. Piperidine and chlorophenylpiperazinyl groups () introduce basicity and π-π stacking capabilities, respectively.
  • The chlorophenylpiperazinyl group () significantly increases molecular weight and lipophilicity, which may affect pharmacokinetics.

Biological Activity

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate, a heterocyclic compound, has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound (CAS Number: 60093-05-2) is characterized by a thiazole ring structure, which is known for its presence in various biologically active molecules. The compound's structure allows it to interact with multiple biological targets, influencing various biochemical pathways.

Biochemical Interactions

  • Topoisomerase I Inhibition : The compound acts as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, it prevents the re-ligation of DNA strands, leading to DNA damage and inhibition of cell proliferation.
  • Phosphatidylinositol 3-Kinase (PI3K) Inhibition : It also inhibits PI3K by binding to its catalytic subunit, disrupting the downstream signaling pathways that promote cell survival and proliferation.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against several bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus fumigatus .
PathogenMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Aspergillus fumigatus10.03

Anticancer Activity

The compound has shown promising anticancer properties in various studies:

  • IC50 Values : For the MGC803 cell line, an IC50 value of 3.15 µM was recorded, indicating potent antiproliferative effects compared to standard chemotherapeutics like 5-fluorouracil (25.54 µM) .
Cell LineIC50 (µM)
MGC8033.15 ± 1.68
HTC-1168.17 ± 1.89
5-Fluorouracil25.54 ± 0.05

Case Studies and Research Findings

  • Antitumor Efficacy : In a study assessing various thiazole derivatives, this compound exhibited superior activity due to structural modifications that enhance its interaction with biological targets .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the thiazole ring can significantly affect the compound's biological activity. For instance, the introduction of halogen atoms has been linked to increased cytotoxicity against cancer cells .

Q & A

Basic Research Question

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar byproducts. The compound typically elutes at Rf ~0.4 .
  • Recrystallization : Dissolve in hot ethanol (70°C) and cool to 4°C for crystals. Monitor purity via HPLC (C18 column, 220 nm detection) .
  • Acid-Base Extraction : Utilize the amino group’s basicity—extract with dilute HCl (pH 2), then basify with NaHCO₃ to precipitate the free base .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question
Variability in IC₅₀ values may stem from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:

  • Standardize protocols using CLSI guidelines (e.g., 48-hour incubation, 10% FBS).
  • Validate target engagement via Western blotting (e.g., phospho-EGFR levels) .
  • Perform meta-analysis of published data to identify outliers. For example, discrepancies in antiproliferative activity against MCF-7 cells may correlate with compound batch purity .

What computational tools are suitable for predicting the compound’s physicochemical properties?

Basic Research Question

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (predicted LogP ~1.5 for the methyl ester).
  • pKa Prediction : The 4-amino group has a pKa ~6.8 (MarvinSketch), critical for protonation-dependent membrane permeability .
  • Solubility : Employ COSMO-RS to model aqueous solubility (~2 mg/mL in PBS) .

How can the compound’s stability under various storage conditions be systematically evaluated?

Advanced Research Question

  • Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks. Analyze by HPLC-UV for ester hydrolysis (appearance of carboxylic acid at Rt 3.2 min) .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; monitor SCH₃ oxidation via LC-MS (m/z shift +16 for sulfoxide) .
  • Recommend storage at –20°C in amber vials with desiccant to prevent hydrolysis/oxidation .

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